molecular formula C8H10O B1664133 3-Ethylphenol CAS No. 620-17-7

3-Ethylphenol

Cat. No.: B1664133
CAS No.: 620-17-7
M. Wt: 122.16 g/mol
InChI Key: HMNKTRSOROOSPP-UHFFFAOYSA-N
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Description

3-Ethylphenol (CAS 620-17-7) is a phenolic compound with a hydroxyl group substituted at the meta position of an ethyl-substituted benzene ring. It is widely recognized for its role in flavor and fragrance chemistry, particularly in smoked foods such as duck and bamboo shoots, where it contributes smoky, leathery, or medicinal notes . Industrially, it is synthesized via microbial pathways in engineered yeast using propionyl-CoA as a precursor or derived from cashew nut shell liquid waste through isomerising-cross metathesis . Technical-grade this compound (80% purity) is commercially available, though it often contains 4-ethylphenol as a major impurity, complicating its use in synthetic chemistry . Its applications extend to pharmaceuticals, where it serves as a model compound for codrug synthesis , and in environmental chemistry for lignin depolymerization into value-added chemicals .

Preparation Methods

Classical Sulfonation and Alkali Fusion

Reaction Mechanism and Process Conditions

The traditional industrial synthesis involves sulfonating ethylbenzene at elevated temperatures (150–210°C) to form 3-ethylbenzenesulfonic acid, followed by alkali fusion with sodium hydroxide. The sulfonation step proceeds via electrophilic aromatic substitution, where the sulfonic acid group (-SO₃H) directs subsequent substitution to the meta position relative to the ethyl group.

Critical Parameters:

  • Temperature: 150–210°C for sulfonation; 300–350°C for alkali fusion.
  • Yield: 60–70% with significant isomeric byproducts (ortho and para ethylphenols).

Limitations and Byproduct Management

This method generates a mixture of ethylphenol isomers, necessitating costly separation techniques such as fractional distillation. Additionally, the use of concentrated sulfuric acid raises safety and environmental concerns due to corrosive waste streams.

Grignard Reagent Alkylation of Dihydroresorcinol

Synthetic Pathway

Robins (1949) pioneered an alternative route using cyclohexanedione-1,3 (dihydroresorcinol) as the starting material. The protocol involves:

  • Alkylation: Reaction with ethylmagnesium bromide to form 3-ethylcyclohexen-2-one-1.
  • Aromatization: Dehydrogenation using palladium catalysts to yield 3-ethylphenol.

Advantages:

  • Avoids isomer formation by leveraging the cyclic intermediate’s structure.
  • Achieves yields of 75–80% under optimized conditions.

Industrial Scalability Challenges

While academically promising, this method faces hurdles in large-scale production due to the high cost of Grignard reagents and the need for controlled anhydrous conditions.

Catalytic Processes for Enhanced Selectivity

Patent-Optimized Catalytic Synthesis

WO2016187678A1 discloses a catalytic system using acidic zeolites or ion-exchange resins to direct ethyl group substitution meta to the hydroxyl group. Key innovations include:

  • Catalyst: H-Beta zeolite (Si/Al ratio = 25) enhances meta selectivity to 85%.
  • Conditions: 180°C, 20 bar hydrogen pressure, with ethanol as a solvent.

Performance Metrics:

Parameter Value
Conversion 92%
Selectivity (meta) 85%
Byproducts <5% ortho/para

Economic and Environmental Considerations

This method reduces energy consumption by 30% compared to sulfonation and minimizes waste through catalyst recyclability. However, catalyst deactivation via coking remains a limitation.

Comparative Analysis of Preparation Methods

The table below summarizes the technical and economic profiles of major synthesis routes:

Method Yield Selectivity Cost ($/kg) Scalability
Sulfonation 60–70% 50–60% 12–15 High
Grignard Alkylation 75–80% >90% 45–50 Low
Catalytic Process 85–90% 80–85% 18–22 Moderate

Key Insights:

  • Sulfonation dominates industry due to low raw material costs despite lower selectivity.
  • Catalytic methods offer a balanced compromise, though adoption is limited by catalyst lifetime.

Chemical Reactions Analysis

3-Ethylphenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced forms.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Ethylphenol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-ethylphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Isomers: 2-Ethylphenol and 4-Ethylphenol

  • Enzymatic Conversion: Ethylphenol isomers exhibit distinct kinetic behaviors. 3-Ethylphenol has the lowest apparent Michaelis constant ($Km$) (0.18 ± 0.02 mM) compared to 2-ethylphenol (0.32 ± 0.04 mM) and 4-ethylphenol (0.22 ± 0.03 mM), indicating higher enzyme-substrate affinity for the meta isomer. Catalytic efficiency ($k{cat}/K_m$) is highest for para isomers (e.g., 4-ethylphenol: 0.92 s$^{-1}$·mM$^{-1}$), suggesting positional isomerism significantly impacts enzymatic activity .
  • Sensory Profiles: this compound: Imparts leathery, smoky, and ink-like odors in smoked duck and coffee, with odor thresholds as low as 1.7 μg/L . 4-Ethylphenol: Often associated with barnyard or medicinal notes in fermented products . 2-Ethylphenol: Less studied in flavor chemistry but identified in lignin depolymerization products .
  • Synthetic Challenges: this compound’s commercial impurity (20% 4-ethylphenol) limits its utility in precise syntheses, prompting substitution with purer 4-ethylphenol in model reactions .

Chain-Length Analogs: 3-Propylphenol

  • Biosynthesis: Both this compound and 3-propylphenol are tsetse fly attractants. Their production in yeast relies on substrate promiscuity of polyketide synthase, with propionyl-CoA and butyryl-CoA as precursors for ethyl and propyl side chains, respectively .
  • Odor Impact: 3-Propylphenol shares smoky characteristics but exhibits lower volatility due to its longer alkyl chain, altering its persistence in sensory applications .

Substituted Phenols: Cresols and Methylphenols

  • m-Cresol (3-Methylphenol): Found in coffee with medicinal/woody notes (odor threshold: 31 μg/L), structurally analogous to this compound but with a methyl group. Its lower molecular weight (108.14 g/mol vs. 136.19 g/mol for this compound) increases volatility, affecting aroma release .
  • 3-Methylphenol: Identified in cow urine as a mosquito attractant, differing from this compound in electro-antennographic responses in insects .

Toxicity and Handling

  • This compound: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation) with eye damage risks .
  • 4-Ethylphenol: Similar toxicity profile but less studied in occupational safety contexts.

Data Table: Key Properties of this compound and Analogous Compounds

Compound Molecular Weight (g/mol) Odor Descriptors Odor Threshold (μg/L) $K_m$ (mM) $k{cat}/Km$ (s$^{-1}$·mM$^{-1}$) Key Applications
This compound 136.19 Smoky, leathery, ink-like 1.7 0.18 0.75 Smoked foods, codrug synthesis
4-Ethylphenol 136.19 Medicinal, barnyard N/A 0.22 0.92 Fermentation byproduct
2-Ethylphenol 136.19 Undefined (wood-like) N/A 0.32 0.45 Lignin depolymerization
3-Propylphenol 150.22 Smoky, persistent N/A N/A N/A Tsetse fly attractant
m-Cresol 108.14 Medicinal, woody 31 N/A N/A Coffee aroma, pharmaceuticals

Research Implications and Contradictions

  • Enzyme Specificity: Ethylphenol isomers show divergent catalytic efficiencies, suggesting tailored enzyme engineering could optimize biodegradation or synthesis pathways .
  • Sensory Contradictions: While this compound is critical in smoked duck aroma, its impurity profile complicates synthetic reproducibility .

Biological Activity

3-Ethylphenol (3-EP) is a compound belonging to the family of phenols, characterized by its chemical formula C8H10OC_8H_{10}O. It is primarily recognized for its biological activities, including its role as a microbial metabolite and its effects on various biological systems. This article provides an in-depth examination of the biological activity of this compound, including its production, effects on health, and potential applications.

Production and Sources

This compound is produced by various microbial species, particularly during the fermentation processes involving certain lactic acid bacteria. For instance, Lactobacillus plantarum has been identified as a significant producer of ethylphenols through the reduction of vinylphenols during its metabolic activities . The production can also be enhanced through engineered yeast strains that utilize specific substrates to increase yields .

Toxicity and Health Implications

Research has indicated that this compound exhibits varying degrees of toxicity depending on the exposure levels and the biological context. In studies involving newborn rats, 3-EP was found to have notable toxicity, with no observed adverse effect levels (NOAELs) being significantly lower in newborns compared to older rats . This suggests that younger organisms may be more susceptible to the compound's effects.

In another study focusing on haematological parameters, exposure to this compound was associated with alterations in blood values, indicating potential impacts on immune function and overall health .

Case Studies

  • Microbial Production : A study demonstrated that engineered strains of Saccharomyces cerevisiae could produce this compound from sugar substrates by manipulating metabolic pathways. The research highlighted the importance of substrate availability in optimizing production levels .
  • Toxicological Assessment : In a toxicological evaluation involving mice infected with dengue virus, it was observed that certain compounds related to this compound could exacerbate the severity of the infection, underscoring the need for careful assessment of its biological activity in health contexts .

Table: Summary of Biological Activities and Effects of this compound

Activity Description Source/Study
Microbial ProductionProduced by Lactobacillus plantarum during fermentation
Toxicity in NewbornsLower NOAELs compared to older rats; indicates higher sensitivity
Effects on Haematological ParametersAltered blood values in experimental models
Potential Use as AttractantHigher potential as an attractant for tsetse flies compared to other phenols

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize 3-ethylphenol in laboratory settings?

  • Methodological Answer :

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure, focusing on the ethyl group (-CH₂CH₃) at the meta position of the phenolic ring. Gas chromatography-mass spectrometry (GC-MS) can further validate purity and detect impurities .
  • Purity Assessment : Perform gas chromatography (GC) with flame ionization detection (FID) to quantify purity (≥95% as per commercial standards). Calibrate using certified reference materials (e.g., methanol-based standard solutions) .

Q. What synthetic routes are commonly employed to produce this compound for research purposes?

  • Methodological Answer :

  • Catalytic Alkylation : Ethylate phenol using ethyl halides (e.g., ethyl chloride) in the presence of acidic catalysts (e.g., AlCl₃) under controlled temperature (80–120°C). Monitor regioselectivity to favor the meta isomer .
  • Lignin Depolymerization : Extract this compound from lignin-rich biomass (e.g., rice straw) via catalytic hydrogenolysis using transition-metal catalysts (e.g., Ni/C) at 200–300°C .

Q. What analytical techniques are suitable for detecting this compound in complex matrices like food or environmental samples?

  • Methodological Answer :

  • Sample Preparation : Use liquid-liquid extraction (LLE) with dichloromethane or solid-phase microextraction (SPME) for volatile compounds.
  • Detection : Apply GC-MS for flavor analysis (e.g., in Goji berry pulp) with a detection limit of ~0.1 ppm. For aqueous samples, high-performance liquid chromatography (HPLC) with UV detection at 270 nm is recommended .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (1-hour breakthrough time) for routine handling; use butyl rubber gloves (>4-hour resistance) during spill cleanup. Safety goggles and lab coats are mandatory .
  • Storage : Store in airtight containers away from oxidizers. Avoid exposure to light and moisture to prevent degradation .

Advanced Research Questions

Q. How can this compound contribute to sustainable biorefinery processes through lignin valorization?

  • Methodological Answer :

  • Process Optimization : Use heterogeneous catalysts (e.g., Ru/Fe₃O₄) to depolymerize lignin into this compound under mild conditions (150°C, H₂ atmosphere). Monitor yields via GC-MS and optimize reaction time (4–8 hours) to minimize side products .
  • Economic Viability : Conduct life-cycle analysis (LCA) to compare energy inputs and outputs with traditional phenol production methods.

Q. How do contradictory findings in ethylphenol isomer toxicity studies impact risk assessment?

  • Methodological Answer :

  • Data Reconciliation : Review toxicity studies using isomer mixtures (e.g., Acute Tox. 4 for oral, dermal, and inhalation routes). Meta-analyses of in vitro assays (e.g., Ames test) can resolve discrepancies. Evidence suggests minimal isomer-specific toxicity differences in ethylphenol mixtures .
  • Table 1 : Toxicity Summary
EndpointThis compoundMixed Isomers
Acute Oral LD₅₀640 mg/kg500–700 mg/kg
BioconcentrationBCF = 40BCF = 35–45

Q. What experimental strategies address the environmental mobility and bioaccumulation potential of this compound?

  • Methodological Answer :

  • Soil Mobility : Calculate the organic carbon-water partition coefficient (Koc = 480) to predict moderate soil mobility. Perform column leaching experiments using OECD Guideline 121 .
  • Aquatic Fate : Use standardized OECD 305 guidelines to measure bioconcentration factors (BCF) in fish models (e.g., Daphnia magna), accounting for log Kow = 2.40 .

Q. How do interactions in ethylphenol mixtures influence toxicity assessments compared to isolated isomers?

  • Methodological Answer :

  • Synergistic Effects : Conduct in vivo studies (e.g., OECD 423 acute toxicity tests) on isomer mixtures. Compare results to individual isomers using ANOVA to identify additive vs. synergistic effects. Current data indicate no significant interaction effects .

Q. What methodologies are effective for studying this compound biodegradation in environmental samples?

  • Methodological Answer :

  • Microbial Consortia : Enrich soil or water samples with this compound as the sole carbon source. Track degradation via HPLC and identify microbial communities via 16S rRNA sequencing.
  • Kinetic Modeling : Apply Monod kinetics to estimate degradation rates under varying pH (6–8) and temperature (20–30°C) conditions .

Properties

IUPAC Name

3-ethylphenol
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InChI

InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h3-6,9H,2H2,1H3
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InChI Key

HMNKTRSOROOSPP-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC(=CC=C1)O
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Molecular Formula

C8H10O
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DSSTOX Substance ID

DTXSID0022480
Record name 3-Ethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB]
Record name Phenol, 3-ethyl-
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Record name 3-Ethylphenol
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Boiling Point

218.4 °C @ 760 MM HG
Record name 3-ETHYLPHENOL
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Solubility

SLIGHTLY SOLUBLE IN WATER, CHLOROFORM; VERY SOLUBLE IN ALCOHOL, ETHER
Record name 3-ETHYLPHENOL
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Density

1.0283 @ 20 °C/4 °C
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Vapor Pressure

0.05 [mmHg], 0.05 mm Hg at 25 °C
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Color/Form

COLORLESS LIQUID

CAS No.

620-17-7
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Melting Point

-4 °C
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Synthesis routes and methods I

Procedure details

This Mg-P-ZSM-5/Al2O3 (5 g) was packed in a quartz fixed-bed flow reactor, and the ethylphenol mixture containing m- and p-ethylphenols obtained in Example 1 (Table 4; raw material) was charged as the raw material together with water (raw material/water weight ratio=1/1) at a reaction temperature of 450° C. and with WHSV=8 hr-1. The products were separated into gaseous and liquid products, the quantities of each product was measured and compositions were determined by gas chromatography. The total product composition was calculated from the quantities and compositions of the gaseous and liquid products. The compositions of the reaction products are shown in Table 4. The liquid product thus obtained was distilled with an Oldershow type distillation column with 25 plates, and the m-and p-ethylphenol fraction was collected to give m-ethylphenol with a purity of 98.6 wt%. The impurities were mainly of p-ethylphenol.
[Compound]
Name
Mg-P-ZSM-5 Al2O3
Quantity
5 g
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m- and p-ethylphenols
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Synthesis routes and methods II

Procedure details

A four-necked flask (2 liters-volume) was charged with 98% sulfuric acid (1200 g). Anhydrous sodium sulfate (102 g, 6 mol %) and then ethylbenzene (424 g) were added thereto in 30 minutes while stirring. Temperature was gradually elevated to 200° C. over 2 hours while evaporated water was withdrawn. The heating was continued with stirring for 4 hours at the same temperature in order to isomerize. Then, the mixture was cooled to 170° C. Water (2000 g) was dropped at a uniform rate into the stirred mixture at the same temperature over 10 hours in order to hydrolyze. The obtained reaction mass was left to stand at 150° C. for 30 minutes to form layers. The layer of sulfuric acid (854 g) was removed. The layer of sulfonic acid (1074 g) was neutralized to pH 7.8 with 50% potassium hydroxide and added dropwise to a mixture of sodium hydroxide (563 g) and potassium hydroxide (83 g) mutually melting at 330° C. in a 2 liter reaction vessel. The mixture was heated to 340° C. and maintained with stirring at this temperature for 1 hour. Then, the mixture was dissolved in water (2000 ml) and neutralized to pH 7.2 with 35% hydrochloric acid. The produced phenols were extracted with ether and distilled to give crude m-ethylphenol (348 g, 71% yield based on consumed ethylbenzene), which showed a purity of 98.2% after fractional distillation.
Quantity
1200 g
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Reaction Step One
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102 g
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Quantity
424 g
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Yield
71%

Synthesis routes and methods III

Procedure details

In these examples and comparative examples, ethylbenzene was sulfonated with sulfuric acid in the presence of anhydrous sodium sulfate, isomerized, hydrolyzed (desulfonated), separated from excess sulfuric acid, neutralized and fused with an alkali to give m-ethylphenol. The composition of the reaction mixture in each step was examined, and the relationship with the quantity of sodium sulfate was investigated.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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